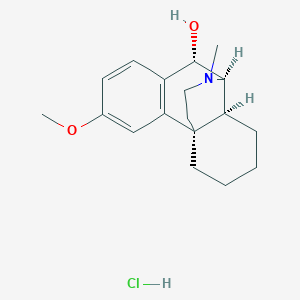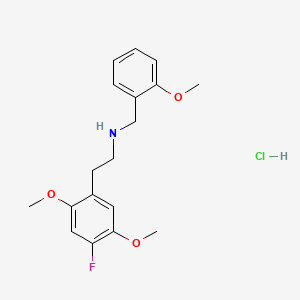![molecular formula C28H16N2O6S B13437503 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) involves multiple steps. The synthetic route typically starts with the preparation of the thiobisphenol intermediate, which is then reacted with appropriate reagents to form the final oxazinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazinone rings or the thiobisphenol moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an impurity marker for Deferasirox.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects and mechanisms.
Medicine: As an impurity of Deferasirox, it is relevant in the context of drug formulation and quality control.
Mecanismo De Acción
The mechanism of action of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) is not well-documented. as an impurity of Deferasirox, it may share some similar pathways. Deferasirox functions by binding to iron and facilitating its excretion from the body, thus reducing iron overload. The molecular targets and pathways involved in the action of this compound would likely include interactions with iron and other metal ions.
Comparación Con Compuestos Similares
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) can be compared with other similar compounds, such as:
Deferasirox: The parent compound, used as an iron chelator.
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): Another oxazinone derivative with a different phenylene linkage.
2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): A compound with a similar phenylene structure but different functional groups.
The uniqueness of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) lies in its specific thiobisphenol and oxazinone structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C28H16N2O6S |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
2-[2-hydroxy-5-[4-hydroxy-3-(4-oxo-1,3-benzoxazin-2-yl)phenyl]sulfanylphenyl]-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O6S/c31-21-11-9-15(13-19(21)27-29-25(33)17-5-1-3-7-23(17)35-27)37-16-10-12-22(32)20(14-16)28-30-26(34)18-6-2-4-8-24(18)36-28/h1-14,31-32H |
Clave InChI |
IRPQJPVBYQOYLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=C(O2)C3=C(C=CC(=C3)SC4=CC(=C(C=C4)O)C5=NC(=O)C6=CC=CC=C6O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)


